(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate
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Overview
Description
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H10F6N2O3 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-(Trifluoromethoxy)benzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethoxy)phenylhydrazine: A similar compound with a phenyl group instead of a benzyl group.
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: A related compound with a different functional group.
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H10F6N2O3 |
---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7) |
InChI Key |
MPGPSQIAJZQILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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